molecular formula C6H11NO3 B8685203 5-(Hydroxymethyl)-4,4-dimethyloxazolidin-2-one

5-(Hydroxymethyl)-4,4-dimethyloxazolidin-2-one

Cat. No. B8685203
M. Wt: 145.16 g/mol
InChI Key: DOHRYUZEHBEUMD-UHFFFAOYSA-N
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Patent
US09248117B2

Procedure details

To a solution of 5-((benzyloxy)methyl)-4,4-dimethyloxazolidin-2-one (2.6 g, 11 mmol) in EtOH (40 ml) was added 500 mg of 10% Pd/C (wet, Degussa type E101). The vessel was pressurized with H2 (450 psi) and the suspension stirred for 24 h. An additional 500 mg of 10% Pd/C was added and the reaction was stirred under 450 PSI H2 for 5 days. The mixture was filtered through celite, concentrated in vacuo, and purified by column chromatography (1 to 10% methanol in dichloromethane) to give a clear liquid which solidified to a white solid upon standing (1.8 g, 12 mmol, 100%). 1H NMR (CDCl3, 400 MHz) δ 1.30 (s, 3H), 1.41 (s, 3H), 2.45 (br s, 1H), 3.76-3.81 (m, 1H), 3.87-3.92 (m, 1H), 4.30-4.32 (dd, J=4.4, 7.2 Hz, 1H) 5.59 (br s, H). LRMS (ESI/APCI) m/z 146 [M+H]+.
Name
5-((benzyloxy)methyl)-4,4-dimethyloxazolidin-2-one
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH:10]1[O:14][C:13](=[O:15])[NH:12][C:11]1([CH3:17])[CH3:16])C1C=CC=CC=1>CCO.[Pd]>[OH:8][CH2:9][CH:10]1[O:14][C:13](=[O:15])[NH:12][C:11]1([CH3:17])[CH3:16]

Inputs

Step One
Name
5-((benzyloxy)methyl)-4,4-dimethyloxazolidin-2-one
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1C(NC(O1)=O)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred under 450 PSI H2 for 5 days
Duration
5 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (1 to 10% methanol in dichloromethane)
CUSTOM
Type
CUSTOM
Details
to give a clear liquid which

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OCC1C(NC(O1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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